Methyl L-pyroglutamate
Overview
Description
Methyl L-pyroglutamate, also known as methyl (S)-5-oxopyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is known for its various applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Methyl L-Pyroglutamate, also known as L-Pyroglutamic Acid Methyl Ester, Methyl 5-oxo-L-prolinate, or Methyl (S)-(+)-2-pyrrolidone-5-carboxylate, is a derivative of Pyroglutamic acid . Pyroglutamic acid, also known as PCA or 5-oxoproline, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase
Mode of Action
Pyroglutamic acid, from which it is derived, is known to function in glutamate storage and acts to oppose the action of glutamate, including in the brain . It can be hypothesized that this compound might have similar interactions with its targets.
Biochemical Pathways
Pyroglutamic acid is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It is then converted to glutamate by 5-oxoprolinase . Given the structural similarity, this compound might be involved in similar biochemical pathways.
Result of Action
This compound has been reported to have anti-inflammatory activity . This suggests that the molecular and cellular effects of the compound’s action might involve modulation of inflammatory responses.
Action Environment
It is known that the compound is stable under normal conditions
Biochemical Analysis
Biochemical Properties
Methyl L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, including γ-glutamyl cyclotransferase and 5-oxoprolinase. These enzymes are involved in the conversion of glutathione to glutamate, a critical process in cellular metabolism . This compound can also inhibit the activity of certain enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, which are essential components of the mitochondrial respiratory chain . These interactions highlight the compound’s potential impact on cellular energy production and metabolic regulation.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects energy metabolism and lipid biosynthesis in cells. Studies have demonstrated that this compound can significantly reduce the production of CO₂ and ATP levels in the cerebral cortex of young rats . This reduction in energy production can have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism. Additionally, this compound has been observed to inhibit lipid biosynthesis, further impacting cellular function and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key enzymes and proteins in the cell. The compound binds to γ-glutamyl cyclotransferase, facilitating the conversion of glutathione to glutamate . This interaction is crucial for maintaining the balance of glutamate and glutathione in the cell, which is essential for cellular redox homeostasis. This compound also inhibits the activity of mitochondrial enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, by binding to their active sites . This inhibition disrupts the electron transport chain, leading to reduced ATP production and altered cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or oxidative environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mitochondrial enzyme activity and persistent alterations in cellular energy metabolism . These findings suggest that the compound’s effects on cellular function can be long-lasting and may have implications for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate energy metabolism and lipid biosynthesis without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and disruption of normal cellular function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings to minimize potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid and glutathione metabolism. The compound is converted to glutamate through the action of γ-glutamyl cyclotransferase and 5-oxoprolinase . This conversion is a critical step in the γ-glutamyl cycle, which plays a vital role in maintaining cellular redox balance and detoxification processes . Additionally, this compound can influence the flux of metabolites through the tricarboxylic acid cycle by modulating the activity of key mitochondrial enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by amino acid transporters . Once inside the cell, this compound can accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within different cellular compartments can influence its overall activity and impact on cellular function.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. The compound’s subcellular localization is influenced by its chemical properties and interactions with specific transporters and binding proteins . In the mitochondria, this compound interacts with key enzymes involved in the electron transport chain, modulating their activity and impacting cellular energy production . The localization of this compound in these subcellular compartments is essential for its role in regulating cellular metabolism and maintaining redox balance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl L-pyroglutamate can be synthesized from L-pyroglutamic acid through esterification. The process involves the reaction of L-pyroglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl L-pyroglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl L-pyroglutamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential role in biological processes and as a building block for peptides.
Medicine: Research has explored its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Pyroglutamic acid: The parent compound from which methyl L-pyroglutamate is derived.
Methyl D-pyroglutamate: The enantiomer of this compound with different stereochemistry.
L-pyroglutamic acid methyl ester: Another ester derivative with similar properties
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity.
Properties
IUPAC Name |
methyl (2S)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197767 | |
Record name | Methyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-66-2 | |
Record name | Methyl pyroglutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-oxo-L-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-oxo-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of L-pyroglutamic acid methyl ester?
A1: L-Pyroglutamic acid methyl ester has been isolated from various natural sources, including the medicinal mushroom Cordyceps sinensis , the plant Brachystemma calycinum used in traditional medicine , and the fungus Penicillium jiangxiense, the anamorph of medicinal Cordyceps jiangxiensis . It has also been found in Weiceng, a fermented soybean product .
Q2: Can you describe the synthesis of L-pyroglutamic acid methyl ester?
A2: One documented synthetic method begins with L-pyroglutamic acid. This is dissolved in methanol, and thionyl chloride is added as a catalyst. After reaction, sodium bicarbonate is introduced to stop the process, yielding methyl L-pyroglutamate. In the next step, the this compound is dissolved in dichloromethane, and both DMAP (catalyst) and di-tert-butyl dicarbonate are added to ultimately produce L-pyroglutamic acid methyl ester . Another approach involves the alkylation of N-Boc-L-pyroglutamic acid methyl ester with different benzylic halides and their homologues. This method primarily yields anti-C-4-alkylated products. Subsequent formation of the N-Boc-iminium ion and Friedel-Crafts intramolecular cationic ring closure can lead to the creation of fused 1-azacyclodihydroindene derivatives .
Q3: Has L-pyroglutamic acid methyl ester been investigated in the context of the Maillard reaction?
A3: Yes, researchers have studied the formation of L-pyroglutamic acid methyl ester during a solid-phase Maillard reaction between L-glutamic acid and glucose. Using a combined thermogravimetry-solid phase microextraction-gas chromatography-mass spectrometry (TG-SPME-GC-MS) system, they found that this compound emerged as a Maillard product at temperatures above 170°C .
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